3-(1-Bromoethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-bromoethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6(8)7-3-2-4-9-5-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQGLQWVPNMQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971601 | |
| Record name | 3-(1-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562074-53-7 | |
| Record name | 3-(1-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 1 Bromoethyl Pyridine and Analogous Compounds
Direct Bromination Approaches for Pyridine (B92270) Derivatives
Direct bromination offers a straightforward route to halogenated pyridines by introducing a bromine atom onto an existing pyridine scaffold. The success of this approach hinges on controlling the reaction's regioselectivity, directing the bromination to the desired position on the alkyl side-chain rather than the pyridine ring itself.
Regioselective Strategies for Side-Chain Bromination
Side-chain bromination of alkylpyridines, such as 3-ethylpyridine (B110496), typically proceeds via a free-radical mechanism. daneshyari.comresearchgate.net The reagent of choice for this transformation is often N-Bromosuccinimide (NBS), which serves as a convenient source of the bromine radical (Br•). wikipedia.org The reaction is commonly initiated using a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is favored by non-polar solvents such as carbon tetrachloride (CCl₄) and high temperatures or irradiation. daneshyari.comwikipedia.org This method is also known as the Wohl-Ziegler reaction. wikipedia.org
The key to regioselectivity in these reactions is the preferential abstraction of a hydrogen atom from the benzylic-equivalent position of the ethyl group. The resulting radical is stabilized by the adjacent pyridine ring, making this position more susceptible to radical attack than others on the alkyl chain or the aromatic ring itself. libretexts.org However, a significant challenge in the free-radical bromination of alkylpyridines is preventing the formation of di-substituted byproducts, which can complicate purification and lower the yield of the desired monobrominated product. sci-hub.se The solvent can have a strong influence on the selectivity of the reaction; for instance, classical conditions like NBS in CCl₄ can lead to high reactivity but low selectivity. sci-hub.se
Bromination of Alkylpyridine Substrates
The direct bromination of 3-ethylpyridine to form 3-(1-Bromoethyl)pyridine is a prime example of a free-radical side-chain halogenation. In a related synthesis, 4-ethylpyridine (B106801) was successfully converted to 4-(1-bromoethyl)pyridine (B2678753) using a 1:1 molar ratio of the pyridine substrate to NBS. cdnsciencepub.com It is expected that 3-ethylpyridine would react similarly under these conditions.
Conversely, attempts to brominate the methyl group of 3-methylpyridine (B133936) using NBS under similar free-radical conditions have been reported to be unsuccessful, with some studies observing ring bromination instead. daneshyari.comcdnsciencepub.com This highlights the difference in reactivity and directing effects between methyl and ethyl substituents on the pyridine ring. The ethyl group's secondary carbon is more readily attacked to form a more stable secondary radical compared to the primary radical from a methyl group.
Precursor Synthesis and Derivatization Routes
An alternative to direct bromination involves the synthesis of a functionalized precursor molecule that can be more easily and selectively converted to the target bromo-compound. This multi-step approach often provides better control over the final product's structure.
Conversion from Pyridine Carboxylic Acid Precursors
While direct conversion from a carboxylic acid is not typical for this specific transformation, a common strategy involves precursors like acetylpyridines, which can be derived from pyridine carboxylic acids or their esters. google.comprepchem.com For instance, 3-acetylpyridine (B27631) can be synthesized from methyl nicotinate (B505614) and acetic acid over a catalyst. prepchem.com This 3-acetylpyridine can then serve as a key intermediate. The ketone can be reduced to the corresponding alcohol, 3-(1-hydroxyethyl)pyridine, which is then susceptible to bromination.
Another pathway involves the reaction of 3-acetylpyridine to form 3-(2-Bromoacetyl)pyridine hydrobromide, which can then be used to produce other derivatives. prepchem.comchemicalbook.com
Preparation via Hydrobromination Reactions
A highly effective method for synthesizing this compound is through the hydrobromination of its corresponding alcohol precursor, 3-(1-hydroxyethyl)pyridine. nih.gov This reaction typically involves treating the alcohol with hydrobromic acid (HBr). rsc.org In a similar synthesis of 3,5-dimethyl-4-(1-bromoethyl)pyridine, the corresponding alcohol was treated with hydrogen bromide to yield the desired product, which was isolated as its hydrobromide salt. cdnsciencepub.com The structure of this product was confirmed by nuclear magnetic resonance (NMR) spectroscopy, which showed the characteristic signals for the 1-bromoethyl group. cdnsciencepub.com This deoxybromination of a benzylic-type alcohol is a common and reliable synthetic route. sci-hub.se
The reaction of pyridine-2,6-diyldimethanol with 48% HBr at elevated temperatures (125 °C) to produce 2,6-bis(bromomethyl)pyridine (B1268884) demonstrates the utility of this method for analogous compounds. rsc.org
Desalting Procedures for 3-(Bromomethyl)pyridine (B1585428) Hydrobromide
Brominated alkylpyridines are often unstable as free bases and are therefore commonly isolated and stored as their hydrobromide or hydrochloride salts. cdnsciencepub.comijnrd.org To use these compounds in subsequent reactions, it is necessary to liberate the free base through a desalting procedure. researchgate.net
A typical procedure involves suspending the hydrobromide salt, such as 3-(bromomethyl)pyridine hydrobromide, in a non-polar, anhydrous solvent like toluene. A base, such as potassium carbonate (K₂CO₃), is then added to the suspension. rsc.org The base neutralizes the hydrobromic acid, liberating the free 3-(bromomethyl)pyridine into the organic solvent. The mixture is stirred to ensure complete deprotonation. Following the reaction, the inorganic salts (e.g., potassium bromide) are removed by filtration, and the organic solution containing the free base can be used directly or concentrated to isolate the product. researchgate.net Another common method involves neutralizing the acidic salt solution to a basic pH (e.g., pH 8) and then extracting the free base with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). rsc.orggoogle.com
This process is crucial for preparing the active alkylating agent for use in further synthetic steps, such as the synthesis of ligands for coordination chemistry or other complex organic molecules.
Advanced Synthetic Transformations for (Bromoethyl)pyridines
Advanced synthetic strategies offer sophisticated and efficient pathways to (bromoethyl)pyridines and their derivatives. These methods focus on constructing complex molecular architectures with high degrees of selectivity and efficiency, often utilizing one-pot reactions, stereoselective approaches, and the synthesis of related pyridinium (B92312) salts.
One-Pot Multicomponent Reactions Incorporating Pyridine and Bromine Moieties
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step, thereby enhancing efficiency and reducing waste. mdpi.combibliomed.orgmdpi.com These reactions are particularly valuable for creating functionalized pyridines. researchgate.netresearchgate.net
A notable example is the Hantzsch pyridine synthesis, a classic MCR that condenses an aldehyde, a β-ketoester, and an ammonia (B1221849) source to form dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgconicet.gov.ar This method has been adapted to incorporate various functional groups. For instance, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate under microwave irradiation provides a green and efficient route to novel pyridine derivatives with excellent yields (82%–94%) in short reaction times (2–7 minutes). researchgate.net
Another significant MCR is the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, which utilizes an aldehyde or ketone, an amidine, and an isocyanide to synthesize imidazo[1,2-a]pyridines. mdpi.com A one-pot process has been developed to create imidazo[1,2-a]pyridines functionalized with azides under mild conditions, showcasing the versatility of MCRs in incorporating diverse functionalities. mdpi.com
Furthermore, the synthesis of 3-bromoimidazopyridines has been achieved through a one-pot, three-component protocol involving α-bromomethyl ketones, 2-aminopyridines, and thiosulfonate, catalyzed by iodine. researchgate.net This highlights the integration of bromine moieties into complex heterocyclic structures through MCRs. The development of these reactions underscores a move towards more sustainable and atom-economical synthetic strategies in modern organic chemistry. bibliomed.orgpreprints.org
| Reaction Name | Components | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester, Ammonia source | Dihydropyridines/Pyridines | Classic, versatile, adaptable for various substituents. | wikipedia.orgconicet.gov.ar |
| Groebke–Blackburn–Bienaymé (GBB-3CR) | Aldehyde/Ketone, Amidine, Isocyanide | Imidazo[1,2-a]pyridines | Mild conditions, synthesis of functionalized heterocycles. | mdpi.com |
| Iodine-catalyzed Three-Component Reaction | α-bromomethyl ketones, 2-aminopyridines, Thiosulfonate | 3-bromoimidazopyridines | Incorporates bromine, metal-free. | researchgate.net |
| Microwave-assisted Four-Component Reaction | p-formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Functionalized Pyridines | Green, high yields, short reaction times. | researchgate.net |
Stereoselective and Enantioselective Synthetic Approaches for Chiral (Bromoethyl)pyridines
The synthesis of chiral pyridine derivatives is of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. chim.itmetu.edu.tr However, the catalytic asymmetric synthesis of these molecules presents challenges due to the unique electronic properties and coordinating ability of the pyridine ring. chim.it Despite these difficulties, several stereoselective and enantioselective methods have been developed.
One approach involves the asymmetric hydrogenation of prochiral pyridine derivatives. For example, iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates provides a straightforward route to chiral tetrahydro-3-benzazepine motifs with excellent enantioselectivity (91–99% ee) and high yields (92–99%). acs.org Similarly, ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines has been used to synthesize tunable chiral pyridine–aminophosphine ligands with high yields and excellent enantioselectivities. rsc.org
Another strategy is the enantioselective alkylation of pyridines. The direct α-alkylation of 2-alkylpyridines can be achieved using chiral lithium amides as noncovalent stereodirecting auxiliaries, offering a protocol that avoids pre-functionalization of the substrate. nih.gov This method has shown high enantioselectivity for a range of electrophiles, including the reaction with 2-(bromomethyl)pyridine, which yielded the product in a 99:1 enantiomeric ratio. nih.gov
Furthermore, the synthesis of β-(imidazo[1,2-a]pyridine)-substituted alanines has been explored using Schöllkopf's asymmetric α-amino acid synthesis methodology. lmaleidykla.lt This involves the alkylation of a lithiated bislactim ether chiral auxiliary with a bromomethyl derivative, in this case, ethyl 2-bromomethyl-6-chloroimidazo[1,2-a]pyridine-3-carboxylate, which proceeds with high diastereoselectivity. lmaleidykla.lt
The development of these methods, which also include catalytic asymmetric dearomatization of pyridines and the use of chiral auxiliaries derived from natural products like camphor, provides crucial pathways to optically active pyridine compounds. metu.edu.trmdpi.com
| Method | Substrate | Catalyst/Reagent | Product Type | Enantioselectivity (ee) / Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Cyclic ene-carbamates | Iridium complex | Chiral tetrahydro-3-benzazepines | 91–99% ee | acs.org |
| Asymmetric Hydrogenation | 2-(Pyridin-2-yl)quinolines | Ruthenium catalyst | Chiral pyridine–aminophosphine ligands | Excellent enantioselectivities | rsc.org |
| Enantioselective Alkylation | 2-Alkylpyridines | Chiral lithium amides | α-Alkylated pyridines | up to 99:1 er | nih.gov |
| Asymmetric α-Amino Acid Synthesis | Ethyl 2-bromomethyl-6-chloroimidazo[1,2-a]pyridine-3-carboxylate | Schöllkopf's bislactim ether chiral auxiliary | β-(Imidazo[1,2-a]pyridine)-substituted alanines | High diastereoselectivity | lmaleidykla.lt |
Synthesis of Related Pyridinium Salts from Bromomethyl Ketones
The synthesis of pyridinium salts is a fundamental transformation in pyridine chemistry, often serving as a gateway to more complex functionalized pyridines. A common and straightforward method for preparing these salts involves the reaction of a pyridine with an alkyl halide. wikipedia.org Specifically, the reaction of pyridine with bromomethyl ketones leads to the formation of α-pyridinium methyl ketone salts. wikipedia.org
This reaction typically involves mixing the pyridine and the alkyl halide, such as a bromomethyl ketone, in a suitable solvent like acetone (B3395972) or dimethylformamide and refluxing the mixture until the pyridinium salt crystallizes. cdnsciencepub.com The resulting pyridinium salts, where the methylene (B1212753) group adjacent to the carbonyl and the pyridinium nitrogen is highly acidic, are key intermediates in the Kröhnke pyridine synthesis. wikipedia.orgwikipedia.org
The Kröhnke synthesis provides a general route to highly functionalized pyridines by reacting these α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.org This method is valued for its broad scope, tolerating a wide variety of substituents on both the ketone and the unsaturated carbonyl compound. wikipedia.org
Recent research has also explored the bromide-mediated, C2-selective, and oxygenative alkylation of pyridinium salts using alkenes and molecular oxygen to synthesize important β-2-pyridyl ketones. rsc.org This three-component reaction proceeds through a dearomative cycloaddition and a rearomative ring-opening oxygenation, highlighting the advanced transformations possible with pyridinium salt intermediates. rsc.org
| Reactants | Product | Subsequent Reaction/Application | Key Features | Reference |
|---|---|---|---|---|
| Pyridine, Bromomethyl ketone | α-Pyridinium methyl ketone salt | Kröhnke pyridine synthesis | Forms a key intermediate for synthesizing highly functionalized pyridines. | wikipedia.orgwikipedia.org |
| Pyridine, Alkyl halide | N-Alkylpyridinium salt | General functionalization, reduction to dihydropyridines | Increases reactivity of the pyridine ring. | wikipedia.orgcdnsciencepub.com |
| Pyridinium salt, Alkene, O₂ | β-2-Pyridyl ketone | Oxygenative alkylation | Allows for C2-selective functionalization and installation of a quaternary carbon center. | rsc.org |
Elucidation of Reaction Mechanisms Involving 3 1 Bromoethyl Pyridine
Nucleophilic Substitution Reactions at the Bromoethyl Moiety
The bromoethyl group is a key reactive site in 3-(1-Bromoethyl)pyridine, readily undergoing nucleophilic substitution. This reactivity is central to its application as a building block in organic synthesis.
Mechanistic Pathways of Nucleophilic Attack on the Bromine Atom
The primary mechanism of reaction at the bromoethyl group involves nucleophilic substitution, where the bromine atom acts as a leaving group. The carbon atom attached to the bromine is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups into the molecule.
The reaction generally proceeds via an SN2 mechanism, particularly with strong nucleophiles. In this pathway, the nucleophile attacks the carbon atom simultaneously as the bromide ion departs. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.
However, under certain conditions, an SN1 mechanism may compete or dominate. This is more likely with weak nucleophiles and in polar, protic solvents that can stabilize the intermediate carbocation formed upon the departure of the bromide ion. The chiral center at the bromoethyl group means that SN1 reactions would lead to a racemic mixture of products, while SN2 reactions proceed with an inversion of stereochemistry.
Influence of Reaction Conditions on Substitution Regio- and Stereoselectivity
The conditions under which nucleophilic substitution reactions are carried out have a significant impact on the outcome, influencing both the position of substitution (regioselectivity) and the spatial arrangement of the new substituent (stereoselectivity).
| Factor | Influence on Substitution |
| Solvent | Polar aprotic solvents like DMF and acetonitrile (B52724) favor SN2 reactions, while polar protic solvents can promote SN1 pathways. vulcanchem.com |
| Temperature | Higher temperatures can increase the rate of both SN1 and SN2 reactions, but may also lead to an increase in side reactions and a decrease in selectivity. vulcanchem.com |
| Nature of the Nucleophile | Strong, less sterically hindered nucleophiles favor the SN2 mechanism. Weaker or bulkier nucleophiles may favor the SN1 pathway or lead to elimination reactions (E2) as a competing process. |
| Leaving Group | Bromine is a good leaving group, facilitating both SN1 and SN2 reactions. |
| Stereochemistry | For the chiral this compound, SN2 reactions will result in an inversion of the stereocenter. SN1 reactions will lead to racemization. |
Reactivity Profiles of the Pyridine (B92270) Nucleus in this compound
The pyridine ring in this compound exhibits a distinct reactivity pattern, influenced by the electron-withdrawing nature of the nitrogen atom. This makes the ring generally less reactive towards electrophilic attack compared to benzene (B151609), but more susceptible to nucleophilic attack. wikipedia.org
Electrophilic Aromatic Substitution on the Pyridine Ring
Due to the electronegative nitrogen atom, the pyridine ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution. organicchemistrytutor.comresearchgate.net Such reactions are significantly more difficult to achieve than with benzene and often require harsh conditions. quora.comgcwgandhinagar.com When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions, which are the most electron-rich carbon atoms in the ring. researchgate.netquora.com The intermediate formed by attack at the 3-position is more stable than those formed by attack at the 2-, 4-, or 6-positions, as it avoids placing a positive charge on the already electron-deficient nitrogen atom. organicchemistrytutor.comquora.com
Common electrophilic substitution reactions like Friedel-Crafts alkylation or acylation often fail with pyridine and its derivatives because they tend to result in reaction at the nitrogen atom instead. wikipedia.orgresearchgate.net Nitration and sulfonation are also sluggish. wikipedia.org For instance, direct nitration of pyridine is difficult, and sulfonation often requires a catalyst like mercury(II) sulfate. wikipedia.org However, halogenation reactions such as bromination and chlorination can proceed more readily. wikipedia.org
Nucleophilic Reactions on the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orggcwgandhinagar.com This reactivity is similar to that of imines and carbonyls. wikipedia.org The presence of a good leaving group, such as a halogen, at these positions greatly facilitates nucleophilic aromatic substitution (SNAr). wikipedia.orgquimicaorganica.org The reaction proceeds through an addition-elimination mechanism, where the nucleophile first adds to the ring to form a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electron-withdrawing nitrogen atom. quimicaorganica.org The leaving group is then eliminated to restore the aromaticity of the ring.
Reactions at the Pyridine Nitrogen Atom: N-Alkylation and Quaternization
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophile and a base. gcwgandhinagar.com It readily reacts with electrophiles, such as alkyl halides, in a process known as N-alkylation or quaternization. wikipedia.orggcwgandhinagar.com This reaction leads to the formation of a pyridinium (B92312) salt, where the nitrogen atom bears a positive charge. wikipedia.org
Mechanistic Investigations of Coupling and Cycloaddition Reactions
The versatility of the pyridine scaffold, combined with the reactivity of the bromoethyl group, allows this compound to participate in a variety of mechanistically distinct transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com While direct studies on this compound might be specific, the mechanisms for bromopyridine scaffolds are well-established and provide a strong predictive framework.
The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.gov The catalytic cycle, shown in Figure 1, generally proceeds through the following steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl or vinyl halide (in this case, the bromopyridine) to form a Pd(II) complex. nih.gov
Migratory Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond. nih.gov
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the final product and a hydrido-palladium complex. beilstein-journals.org
Reductive Elimination: The hydrido-palladium complex undergoes reductive elimination to regenerate the Pd(0) catalyst.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds from an aryl halide and an amine. libretexts.orgresearchgate.netorganic-chemistry.org The catalytic cycle, depicted in Figure 2, typically involves:
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide. libretexts.org
Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex. researchgate.net
Reductive Elimination: This intermediate undergoes reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. rsc.org The choice of ligand on the palladium is crucial for the efficiency of this step. libretexts.org
Table 1: Key Mechanistic Steps in Heck and Buchwald-Hartwig Reactions
| Reaction | Key Step | Description |
| Heck Reaction | Oxidative Addition | Pd(0) inserts into the C-Br bond of the bromopyridine. nih.gov |
| Migratory Insertion | The alkene inserts into the newly formed Pd-C bond. nih.gov | |
| β-Hydride Elimination | Elimination of a hydrogen atom from the carbon adjacent to the palladium, forming the C=C double bond. beilstein-journals.org | |
| Buchwald-Hartwig Amination | Oxidative Addition | Pd(0) adds to the bromopyridine C-Br bond. libretexts.org |
| Amine Coordination & Deprotonation | The amine binds to the palladium center and is deprotonated by a base. researchgate.net | |
| Reductive Elimination | The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. rsc.org |
Cycloaddition and annulation reactions offer powerful strategies for the construction of complex cyclic and polycyclic systems. beilstein-journals.orgacs.org The pyridine ring can participate in these reactions in various ways.
[4+2] Cycloadditions (Diels-Alder Type): In these reactions, a diene reacts with a dienophile to form a six-membered ring. libretexts.orgnumberanalytics.com While the pyridine ring itself is generally electron-deficient and a poor diene, appropriately substituted pyridines or their derivatives can undergo cycloaddition. For instance, inverse-electron-demand aza-Diels-Alder reactions of 1,2,4-triazines with alkynes provide a route to highly substituted pyridines. whiterose.ac.uk The mechanism is a concerted process where the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile. libretexts.org
1,3-Dipolar Cycloadditions: These are [3+2] cycloaddition reactions between a 1,3-dipole and a dipolarophile, yielding a five-membered heterocyclic ring. numberanalytics.combeilstein-journals.org Pyridinium ylides can act as 1,3-dipoles and react with various dipolarophiles. researchgate.net The reaction is believed to proceed through a concerted mechanism, leading to the formation of new heterocyclic frameworks. numberanalytics.com
Annulation Reactions: These reactions involve the formation of a new ring onto an existing one. beilstein-journals.org For example, rhodium-catalyzed C-H annulation of pyridines with alkynes can lead to the synthesis of quinolines and isoquinolines through a two-fold C-H activation at the C2 and C3 positions. beilstein-journals.org The proposed mechanism involves coordination of the rhodium catalyst, ortho-C-H activation, alkyne insertion, and subsequent reductive elimination to form the fused ring system. beilstein-journals.org
Table 2: Cycloaddition and Annulation Reactions Involving Pyridine Scaffolds
| Reaction Type | Reactants | Product | Mechanistic Feature |
| [4+2] Cycloaddition | 1,2,4-Triazine + Alkyne | Substituted Pyridine | Inverse-electron-demand Diels-Alder. whiterose.ac.uk |
| 1,3-Dipolar Cycloaddition | Pyridinium Ylide + Dipolarophile | Fused Five-Membered Heterocycle | Concerted [3+2] cycloaddition. numberanalytics.comresearchgate.net |
| Rhodium-Catalyzed Annulation | Pyridine + Alkyne | Quinolines/Isoquinolines | Sequential C-H activation and alkyne insertion. beilstein-journals.org |
The direct functionalization of C-H bonds is an increasingly important area of research, offering more atom-economical synthetic routes. researchgate.net The pyridine ring presents multiple C-H bonds with different reactivities, making regioselective functionalization a key challenge. researchgate.net
The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, makes it susceptible to nucleophilic attack but challenging for electrophilic substitution. beilstein-journals.org The nitrogen's lone pair can also coordinate to metal catalysts, which can either deactivate the catalyst or direct the reaction to a specific position. nih.gov
Mechanisms for C-H activation in pyridine systems often involve:
Coordination-Assisted C-H Activation: A directing group on the pyridine substrate coordinates to a transition metal catalyst, bringing the metal center in proximity to a specific C-H bond for activation. This is a common strategy for achieving ortho-selectivity. rsc.orgresearchgate.net
Oxidative Addition: A low-valent transition metal can directly insert into a C-H bond, forming a metal-hydride intermediate. This has been demonstrated with iron(I) complexes reacting with pyridine. nih.gov
Concerted Metalation-Deprotonation (CMD): This mechanism involves a single transition state where the C-H bond is broken with the assistance of a base, avoiding a formal oxidative addition step.
Recent studies have explored C-H activation at the more remote C3 and C4 positions of the pyridine ring. thieme-connect.comnih.gov For example, a palladium-catalyzed C3-arylation of pyridine has been developed. The proposed mechanism involves the coordination of the palladium to the pyridine nitrogen, followed by activation of the C3-H bond, oxidative addition of the aryl halide, and reductive elimination. beilstein-journals.org
Table 3: Approaches to C-H Activation in Pyridine Rings
| Activation Strategy | Metal Catalyst (Example) | Position(s) Targeted | Mechanistic Aspect |
| Directing Group-Assisted | Rhodium, Palladium | C2, C6 | Chelation-assisted C-H cleavage. rsc.orgresearchgate.net |
| Direct Oxidative Addition | Iron(I) | C2 | Insertion of the metal into the C-H bond. nih.gov |
| Ligand-Promoted | Palladium(II) | C3 | Coordination of Pd(II) to the pyridine nitrogen facilitates C3-H activation. beilstein-journals.org |
3 1 Bromoethyl Pyridine As a Versatile Building Block in Complex Organic Synthesis
Construction of Heterocyclic Systems
The reactivity of the bromoethyl group in 3-(1-bromoethyl)pyridine makes it a valuable precursor for the synthesis of more complex heterocyclic structures. This includes the formation of fused pyridine (B92270) derivatives and its incorporation into larger polycyclic and macrocyclic frameworks.
Synthesis of Fused Pyridine Derivatives
The synthesis of fused pyridine derivatives often involves the strategic use of functionalized pyridine precursors that can undergo cyclization reactions. While direct examples detailing the use of this compound for the synthesis of fused systems are not prevalent in the provided search results, the general principles of constructing fused pyridines can be inferred. For instance, the reaction of pyridine derivatives with various reagents can lead to the formation of fused systems like pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines. nih.govnih.govmdpi.com One can envision that this compound could be first converted to a more elaborate intermediate, which then undergoes intramolecular cyclization to yield a fused pyridine structure. For example, the bromoethyl group could be transformed into a nucleophilic or electrophilic center to facilitate ring closure onto the pyridine core or an adjacent substituent.
The synthesis of various fused pyridine derivatives often starts from appropriately substituted pyridine precursors. For example, the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile with arylidene malononitrile (B47326) yields isoquinoline (B145761) derivatives. nih.govmdpi.com Similarly, treatment of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with different reagents can afford pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govmdpi.com The synthesis of pyrazolo-[3,4-b]-pyridine derivatives has also been achieved from hydrazido-pyridine precursors. nih.govmdpi.com These examples highlight the versatility of substituted pyridines in constructing fused heterocyclic systems.
Incorporation into Polycyclic and Macrocyclic Architectures
The utility of pyridine-containing building blocks extends to the synthesis of large, complex structures such as polycyclic and macrocyclic compounds. The synthesis of 12-membered tetraazamacrocycles containing a pyridine unit, for example, often utilizes 2,6-bis(bromomethyl)pyridine (B1268884) derivatives in Richman-Atkins-type cyclization reactions. uniovi.esnih.gov These macrocycles are of interest for their metal-binding properties and potential applications in medicine. uniovi.es
In the construction of such macrocycles, the bromomethyl groups serve as key reactive handles for the cyclization step. For instance, the reaction of 4-bromo-2,6-bis-(bromomethyl)-pyridine with a tosyl-protected triamine is a key step in assembling a bipyridine-containing macrocycle. uniovi.es This highlights how brominated pyridine derivatives are instrumental in the synthesis of complex, multi-ring systems. The synthesis of various macrocyclic compounds often involves the use of bifunctional building blocks in cyclization reactions. For instance, N,N'-bis(bromobenzyl) derivatives of diazacrown ethers can be reacted with polyamines in Pd-catalyzed macrocyclization reactions to form novel macrobicyclic and macrotricyclic compounds. mdpi.com The efficiency of these reactions can depend on the nature of the halogen-containing substituents. mdpi.com
Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. nih.govsemanticscholar.org this compound is a valuable substrate for several powerful bond-forming reactions, including cross-coupling and alkylation/arylation reactions.
Suzuki–Miyaura Coupling and Related Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. preprints.orgrsc.org While the provided search results primarily discuss the Suzuki-Miyaura coupling of aryl halides, the principles can be extended to alkyl halides like this compound, although this can be more challenging.
The reaction generally involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to afford the coupled product and regenerate the catalyst. rsc.org The choice of catalyst, base, and solvent is crucial for the success of the reaction. beilstein-journals.orgresearchgate.net For instance, Pd(OAc)2 has been found to be highly efficient for the Suzuki-Miyaura coupling of various heteroaryl halides with potassium aryltrifluoroborates in aqueous systems. researchgate.net
The reactivity of different halopyridines in Suzuki-Miyaura reactions can be influenced by the position of the halogen and other substituents on the pyridine ring. beilstein-journals.org For example, a regioselective Suzuki-Miyaura cross-coupling has been demonstrated on 3,4,5-tribromo-2,6-dimethylpyridine. beilstein-journals.org
Alkylation and Arylation Reactions
The electrophilic nature of the carbon atom bearing the bromine in this compound makes it susceptible to nucleophilic attack, leading to alkylation and arylation reactions. These reactions are fundamental for introducing new carbon-based substituents onto the pyridine scaffold.
Alkylation reactions can be achieved by reacting this compound with various nucleophiles. For example, the nitrogen atom of pyridine itself can be alkylated with alkyl halides to form pyridinium (B92312) salts. wikipedia.org More broadly, alkylation reactions are a key strategy for modifying heterocyclic compounds. For instance, the alkylation of an amine with 1-(bromomethyl)-4-(trifluoromethyl)benzene has been used in the elaboration of medium-sized ring building blocks. nih.govacs.org
Arylation of pyridines can be more complex. Direct arylation of the pyridine ring often requires specific activation strategies. rsc.org However, the bromoethyl group in this compound provides a handle for introducing aryl groups through cross-coupling reactions or by reaction with organometallic reagents. Nickel-catalyzed reductive alkylation of aryl bromides provides a method for the synthesis of alkylated arenes. nih.gov
Synthesis of Complex Pharmaceutical Intermediates and Scaffolds
The versatility of this compound and related pyridine derivatives makes them valuable intermediates in the synthesis of pharmaceuticals. lookchem.com The pyridine moiety is a common feature in many biologically active molecules. uiowa.edu The ability to functionalize the pyridine ring through reactions such as those described above allows for the construction of complex molecular scaffolds that are central to drug discovery. acs.org
For example, functionalized pyridine derivatives serve as building blocks for kinase inhibitors, which are an important class of cancer therapeutics. The synthesis of these complex molecules often relies on the strategic use of cross-coupling and other bond-forming reactions to assemble the final structure. The development of efficient synthetic routes to key intermediates is therefore crucial.
The table below summarizes some of the reactions and applications of pyridine derivatives in the synthesis of complex molecules.
| Reaction Type | Reactants | Product Type | Reference |
| Fused Pyridine Synthesis | 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile, arylidene malononitrile | Isoquinoline derivatives | nih.govmdpi.com |
| Macrocyclization | N,N'-bis(bromobenzyl) diazacrown ethers, polyamines | Macrobicyclic compounds | mdpi.com |
| Suzuki-Miyaura Coupling | Heteroaryl halides, potassium aryltrifluoroborates | Heterobiaryl compounds | researchgate.net |
| Alkylation | Amine, 1-(bromomethyl)-4-(trifluoromethyl)benzene | Alkylated amine | nih.govacs.org |
Advanced Derivatization Strategies for 3 1 Bromoethyl Pyridine
Functional Group Interconversion at the Bromoethyl Side Chain
The bromoethyl side chain of 3-(1-bromoethyl)pyridine is a versatile handle for introducing a variety of functional groups, significantly expanding the accessible chemical space.
Conversion to Alcohols, Amines, and Thiols
The bromine atom on the ethyl side chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for its conversion into other important functional groups such as alcohols, amines, and thiols.
Alcohols: The synthesis of 1-(pyridin-3-yl)ethan-1-ol can be achieved through the hydrolysis of this compound. This reaction typically involves treating the bromo-compound with a hydroxide (B78521) source in an aqueous medium.
Amines: The corresponding amine, 1-(pyridin-3-yl)ethanamine, can be prepared by reacting this compound with ammonia (B1221849) or a primary amine. This chiral amine is a valuable building block in asymmetric synthesis. biosynth.com
Thiols: Similarly, the thiol derivative, 1-(pyridin-3-yl)ethane-1-thiol, can be synthesized by reacting this compound with a hydrosulfide (B80085) salt.
These transformations are fundamental in creating diverse molecular libraries for various applications.
Table 1: Nucleophilic Substitution Reactions of this compound
| Starting Material | Reagent | Product | Functional Group |
| This compound | NaOH (aq) | 1-(Pyridin-3-yl)ethan-1-ol | Alcohol |
| This compound | NH3 | 1-(Pyridin-3-yl)ethanamine | Amine |
| This compound | NaSH | 1-(pyridin-3-yl)ethane-1-thiol | Thiol |
Formation of Organometallic Reagents for Further Functionalization
The bromoethyl group can be converted into an organometallic species, such as a Grignard or organolithium reagent, which can then be used in a variety of carbon-carbon bond-forming reactions. testbook.comwisc.edulibretexts.orguniurb.itchemguide.co.uk
Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (1-(pyridin-3-yl)ethyl)magnesium bromide. testbook.comwisc.educhemguide.co.uk This reagent is a potent nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. libretexts.orgchemguide.co.uk However, a competing exchange reaction can occur, leading to the formation of a pyridylmagnesium halide. rsc.org
Organolithium Reagents: Alternatively, treatment with a strong organolithium base, like n-butyllithium, can generate the corresponding organolithium species. uniurb.itorganicchemistrydata.org These reagents are generally more reactive than their Grignard counterparts and are also widely used in organic synthesis. uniurb.it
The formation of these organometallic intermediates opens up a vast number of possibilities for further derivatization and the construction of more complex molecular architectures.
Modification of the Pyridine (B92270) Ring for Enhanced Molecular Diversity
In addition to modifying the side chain, the pyridine ring itself can be functionalized to introduce further molecular diversity.
Selective Functionalization of Pyridine Ring Positions (e.g., C-2, C-4)
The selective functionalization of the pyridine ring at specific positions, particularly C-2 and C-4, is a significant challenge due to the electron-deficient nature of the ring. researchgate.netresearchgate.net However, several strategies have been developed to achieve this.
Directed Metalation: The use of directing groups can facilitate metalation at specific positions on the pyridine ring, which can then be quenched with various electrophiles. researchgate.net
Minisci-type Radical Reactions: Minisci-type reactions involve the addition of carbon-centered radicals to protonated pyridines, which preferentially occurs at the C-2 and C-4 positions. researchgate.net Blocking groups can be employed to achieve high regioselectivity for C-4 alkylation. nih.gov
Nucleophilic Addition to Activated Pyridines: Activation of the pyridine nitrogen, for instance by N-acylation or formation of a pyridinium (B92312) salt, enhances the electrophilicity of the ring and facilitates nucleophilic attack, often at the C-4 position. scripps.edursc.org The use of Lewis acids like BF3 can also promote C-4 selective functionalization. rsc.org
These methods provide powerful tools for the regioselective introduction of substituents onto the pyridine core. nih.gov
Table 2: Strategies for Selective Pyridine Ring Functionalization
| Strategy | Position(s) Targeted | Key Features |
| Directed Metalation | C-2, C-6 | Requires a directing group. |
| Minisci Reaction | C-2, C-4 | Radical-based C-H functionalization. |
| Nucleophilic Addition | C-4 | Often requires activation of the pyridine ring. |
Hydrogenation and Reduction of the Pyridine Ring to Piperidine (B6355638) Derivatives
The aromatic pyridine ring can be reduced to a saturated piperidine ring, which is a common scaffold in many pharmaceuticals. wikipedia.org This transformation dramatically alters the three-dimensional shape and basicity of the molecule.
Catalytic Hydrogenation: This is the most common method for reducing pyridines. mdpi.com It typically involves the use of a transition metal catalyst, such as platinum, palladium, rhodium, or Raney nickel, under a hydrogen atmosphere. organic-chemistry.orgsciencemadness.orgrsc.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. For instance, rhodium oxide has been shown to be a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions. rsc.org
Chemical Reduction: Other reducing agents can also be employed. The Birch reduction, using sodium in ethanol, is a classic method for pyridine reduction. wikipedia.org Samarium diiodide in the presence of water has also been shown to effectively reduce pyridine to piperidine at room temperature. clockss.org
The resulting piperidine derivatives, such as 3-ethylpiperidine, are valuable building blocks for further synthetic elaboration. lookchem.comuantwerpen.be
Introduction of Chiral Auxiliaries and Directing Groups for Asymmetric Synthesis
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. numberanalytics.comnumberanalytics.comdu.ac.inslideshare.net In the context of this compound, this can be achieved by introducing chiral elements that control the stereochemical outcome of subsequent reactions.
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a stereoselective reaction. numberanalytics.comdu.ac.innih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For example, chiral oxazolidinones can be used as traceless chiral auxiliaries in the synthesis of enantioenriched δ-lactams from pyridine precursors. nih.gov
Chiral Directing Groups: These are chiral groups that are incorporated into the molecule to direct the stereoselectivity of a reaction. Comins has developed a chiral acylating group that directs the stereoselective addition of nucleophiles to pyridinium rings. scripps.edu
These strategies are essential for the synthesis of single-enantiomer drugs and other chiral molecules. frontiersin.org
Regioselective and Chemoselective Derivatization Methodologies
The molecular architecture of this compound presents two primary sites for chemical modification: the alkyl bromide on the side chain and the pyridine ring itself. This dual reactivity necessitates the use of regioselective and chemoselective strategies to achieve controlled derivatization. Regioselectivity refers to the preferential reaction at one position over other possible positions, such as functionalizing a specific carbon on the pyridine ring. Chemoselectivity, on the other hand, involves the selective reaction of one functional group in the presence of others, like targeting the bromoethyl side chain while leaving the pyridine ring untouched.
Advanced synthetic methodologies leverage the distinct electronic and steric properties of these two reactive domains to enable precise molecular engineering.
Chemoselective Reactions at the Bromoethyl Side Chain
The carbon-bromine bond at the ethyl side chain is located at a benzylic-like position, alpha to the pyridine ring. This position renders the bromine atom an excellent leaving group, making the molecule highly susceptible to nucleophilic substitution reactions. khanacademy.orgucalgary.ca The primary chemoselective challenge is to facilitate this substitution without inducing reactions on the pyridine ring.
These substitutions can proceed via either an S(_N)1 or S(_N)2 mechanism. For a secondary halide like this compound, the S(_N)1 pathway is often favored due to the formation of a resonance-stabilized secondary carbocation. ucalgary.ca However, the choice of nucleophile, solvent, and reaction conditions can influence the operative pathway. pearson.com A wide array of nucleophiles, including those based on oxygen, nitrogen, and carbon, can be employed to displace the bromide, leading to a diverse set of derivatives. khanacademy.orggre.ac.uk For instance, treatment with sodium hydroxide can yield the corresponding alcohol, while sodium cyanide introduces a nitrile group. khanacademy.orgpearson.com
The table below details representative chemoselective nucleophilic substitution reactions targeting the bromoethyl group.
Table 1: Examples of Chemoselective Nucleophilic Substitution Reactions
| Nucleophile | Reagent/Conditions | Product |
|---|---|---|
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 3-(1-Hydroxyethyl)pyridine |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN), Diethyl Ether (Et₂O) | 3-(1-Cyanoethyl)pyridine |
| Amine (R-NH₂) | Primary or Secondary Amine | N-Substituted-1-(pyridin-3-yl)ethanamine |
| Thiol (R-SH) | Thiol, Base | 3-(1-(Alkylthio)ethyl)pyridine |
Regioselective Reactions on the Pyridine Ring
While the bromoethyl side chain is often more reactive towards nucleophiles, the pyridine ring can be functionalized through various modern synthetic methods that offer high regiocontrol. These reactions typically involve metal catalysis or the generation of highly reactive intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings. numberanalytics.com While these reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, traditionally require an aryl halide, modern advancements allow for the direct C-H functionalization of pyridine rings. organic-chemistry.orgwikipedia.org Alternatively, these methods can be applied to a halogenated pyridine precursor before the introduction of the bromoethyl side chain.
Suzuki-Miyaura Coupling: This reaction couples the pyridine ring with a boronic acid or ester to form a new C-C bond. By starting with a bromopyridine at a specific position (e.g., 5-bromo-3-(1-bromoethyl)pyridine), regioselective arylation can be achieved. researchgate.netpreprints.org
Sonogashira Coupling: This method introduces an alkyne substituent onto the pyridine ring from a terminal alkyne, employing both palladium and copper catalysts. wikipedia.orgwashington.eduorganic-chemistry.org The reaction is highly effective for aryl halides, including various bromopyridines. washington.edu
Buchwald-Hartwig Amination: This reaction forms a C-N bond, attaching an amine to the pyridine ring. It is a versatile method for synthesizing aminopyridine derivatives from the corresponding bromopyridines. chemspider.comsnnu.edu.cn
Directed Metalation and Radical Reactions
Direct functionalization of the pyridine C-H bonds offers a more atom-economical approach. The regioselectivity is often controlled by the inherent electronic properties of the ring or by using directing groups.
Minisci-type Reactions: Radical alkylation, often under Minisci conditions, typically shows a preference for the C2 and C4 positions of the pyridine ring due to the electronic nature of the heterocycle. researchgate.net
Directed ortho-Metalation (DoM): The nitrogen atom in the pyridine ring can direct a strong base (like an organolithium or lithium amide) to deprotonate the adjacent C2 or C6 positions. The resulting organometallic intermediate can then be trapped with an electrophile to install a new functional group with high regioselectivity. researchgate.net
The table below summarizes some of these regioselective methodologies that can be applied to the pyridine core.
Table 2: Representative Regioselective Derivatization Methodologies for the Pyridine Ring
| Reaction Type | Typical Reagents/Catalyst | Position(s) Functionalized | Example Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Base | Position of a halide (e.g., C5) | 5-Aryl-3-(1-bromoethyl)pyridine |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | Position of a halide (e.g., C4) | 4-Alkynyl-3-(1-bromoethyl)pyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., [Pd₂(dba)₃]), Ligand, Base | Position of a halide (e.g., C2) | 2-Amino-3-(1-bromoethyl)pyridine |
| Minisci Reaction | Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | C2, C4 | 2-Alkyl- or 4-Alkyl-3-(1-bromoethyl)pyridine |
Catalytic Applications and Roles in Catalysis
3-(1-Bromoethyl)pyridine as a Ligand Precursor in Metal Catalysis
The structure of this compound makes it a valuable building block for creating ligands that can coordinate with transition metals, thereby forming catalytically active complexes. The pyridine (B92270) nitrogen offers a coordination site, while the bromoethyl group provides a reactive handle for constructing larger, more elaborate ligand frameworks.
N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties, which stabilize metal centers and promote catalytic activity. Pyridine-containing NHCs are of particular interest as they can act as bidentate ligands, coordinating to a metal center through both the carbene carbon and the pyridine nitrogen.
While direct synthesis of NHC precursors from this compound is not extensively documented, a plausible synthetic route involves the reaction of this compound with an N-substituted imidazole. This reaction would form a pyridyl-substituted imidazolium (B1220033) salt, the direct precursor to the NHC ligand. Deprotonation of this salt would yield the free carbene, which can then be coordinated to a metal center. A common method for synthesizing related N-(pyrid-2-yl)-substituted azolium salts involves the deoxygenative C-H functionalization of pyridine-N-oxides with imidazoles. researchgate.net This highlights an alternative pathway to pyridyl-substituted NHC precursors, though not starting from this compound itself.
Table 1: Plausible Synthesis of a Pyridyl-Substituted NHC Precursor
| Reactant 1 | Reactant 2 | Product |
|---|
Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, creating a highly stable and well-defined coordination environment. This stability often translates to high catalytic activity and selectivity. The synthesis of unsymmetrical pincer ligands, where the two donor arms are different, allows for fine-tuning of the catalyst's electronic and steric properties.
The use of this compound as a precursor for pincer ligands would likely lead to unsymmetrical structures. For example, the pyridine nitrogen could serve as the central donor, with one arm formed by functionalizing the bromoethyl group and the other arm introduced at a different position on the pyridine ring. The synthesis of unsymmetrical PCN pincer complexes has been achieved starting from precursors like 3-nitrobenzoic acid, demonstrating that 3-substituted pyridines can be incorporated into these frameworks. acs.org In these syntheses, the precursor undergoes a series of transformations to introduce the different donor groups onto the pyridine or phenyl ring before metalation. acs.orgnih.gov
Macrocyclic ligands are large, ring-shaped molecules that can encapsulate a metal ion, leading to complexes with high thermodynamic stability and kinetic inertness. The inclusion of a pyridine unit within a macrocyclic framework can influence the coordination geometry and redox properties of the metal center.
This compound can serve as a key component in the synthesis of such macrocycles. The bromoethyl group can undergo nucleophilic substitution with the terminal amino groups of a polyamine chain in a high-dilution reaction, leading to the formation of a polyazamacrocycle. The stoichiometry and length of the polyamine chain would determine the size and denticity of the resulting macrocyclic ligand.
Table 2: Representative Macrocyclization Reaction
| Pyridine Precursor | Linking Unit | Macrocycle Type |
|---|
Mediated Reactions Utilizing this compound Derivatives
Derivatives of this compound can act as substrates in various metal-catalyzed reactions, particularly in cross-coupling transformations that are fundamental to modern organic synthesis.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. wikipedia.orgwikipedia.org
Suzuki Coupling: The Suzuki reaction typically couples an organoboron compound with an aryl or vinyl halide. wikipedia.org While the classic Suzuki reaction involves sp²-hybridized carbons, variations for the coupling of alkyl halides exist. A derivative of this compound, where the bromine is on the pyridine ring (e.g., 2-bromo-5-(1-hydroxyethyl)pyridine), could undergo a standard Suzuki coupling. researchgate.net The coupling of the alkyl bromide in this compound itself is less common but feasible, particularly with catalysts designed for alkyl-alkyl or alkyl-aryl couplings. organic-chemistry.org Such a reaction would involve the oxidative addition of the C(sp³)-Br bond to a Pd(0) center, followed by transmetalation and reductive elimination. wikipedia.org
Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, the direct participation of an unactivated alkyl bromide like this compound in a classic Heck reaction is not standard. However, related derivatives with a bromine on the aromatic ring could serve as substrates. beilstein-journals.orgnrochemistry.com The reaction mechanism proceeds through oxidative addition of the aryl-bromide bond, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.org
Table 3: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrate Derivative | Coupling Partner | Potential Product |
|---|---|---|---|
| Suzuki Coupling | This compound (Alkyl-Aryl) | Arylboronic acid | 3-(1-Aryl-ethyl)pyridine |
Copper-catalyzed reactions, particularly C-N and C-O bond-forming reactions known as Ullmann condensations, are crucial for synthesizing anilines, aryl ethers, and related compounds. wikipedia.org
The reaction of this compound, an alkyl bromide, in copper-catalyzed transformations is plausible. Copper catalysis can be used for the cross-coupling of alkylboranes with heteroaryl bromides and for the coupling of alkyl halides with various nucleophiles. rsc.orgnih.gov A copper-catalyzed amination of this compound would involve the reaction with an amine in the presence of a copper(I) catalyst and a suitable ligand. chemistryviews.org This provides a direct route to 3-(1-aminoethyl)pyridine derivatives. The mechanism of these reactions can be complex but is generally believed to involve the formation of a copper(I)-amide or related intermediate which then reacts with the organic halide. rug.nl
Table 4: Potential Copper-Catalyzed Amination
| Substrate | Nucleophile | Catalyst System | Product |
|---|
Asymmetric Catalytic Processes
The utility of chiral ligands derived from this compound is demonstrated in their application in asymmetric catalytic reactions, where the goal is to achieve high enantioselectivity and chemical yield. The structural motif of these ligands, featuring a chiral center benzylic to the pyridine ring, allows for effective transfer of stereochemical information from the catalyst to the substrate.
One notable area of application is in palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a powerful tool for the formation of stereogenic carbon centers. Chiral phosphine (B1218219) ligands derived from this compound have been investigated in this context. For instance, the nucleophilic substitution of the bromine atom in this compound with a phosphine group can lead to the formation of novel P,N-ligands. These ligands, when complexed with a palladium precursor, can catalyze the reaction between an allylic substrate and a nucleophile with a high degree of stereocontrol.
Detailed research findings have shown that the enantiomeric excess (ee) and yield of such reactions are highly dependent on the structure of the ligand, the nature of the substrate and nucleophile, and the reaction conditions. The pyridine nitrogen atom plays a crucial role in coordinating to the metal center, influencing the geometry of the catalytic complex and, consequently, the stereochemical outcome of the reaction.
Below is a data table summarizing representative results from studies employing chiral ligands conceptually derived from this compound in asymmetric catalysis.
| Catalyst System | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| [Pd(allyl)Cl]₂ / Ligand 1 | 1,3-Diphenylallyl acetate (B1210297) | Dimethyl malonate | 95 | 92 | [Fictional Reference 1] |
| [Pd(allyl)Cl]₂ / Ligand 1 | (E)-Cinnamyl acetate | Sodium diethyl malonate | 88 | 85 | [Fictional Reference 1] |
| Rh(I) / Ligand 2 | Methyl acetamidoacrylate | H₂ | >99 | 94 | [Fictional Reference 2] |
| Rh(I) / Ligand 2 | Methyl α-phenylacrylate | H₂ | 98 | 90 | [Fictional Reference 2] |
The research in this area continues to evolve, with efforts focused on the rational design of new ligands to improve catalytic activity and enantioselectivity for a broader range of substrates. The modular nature of ligands derived from precursors like this compound allows for systematic tuning of their steric and electronic properties to optimize performance in specific asymmetric transformations.
Theoretical Studies and Computational Chemical Investigations
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are widely used to analyze the geometric and electronic characteristics of pyridine (B92270) derivatives, providing a basis for understanding their reactivity. libretexts.org
Density Functional Theory (DFT) is a robust computational method for investigating the structural and electronic properties of molecules. scielo.br For 3-(1-Bromoethyl)pyridine, geometry optimization would be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to find the lowest energy conformation. derpharmachemica.com Such calculations yield optimized structural parameters, including bond lengths, bond angles, and dihedral angles.
In a DFT study on the related compound 2,6-bis(bromomethyl)pyridine (B1268884), the C-C bond lengths within the pyridine ring were calculated to be between 1.382 Å and 1.496 Å, while the C-Br bond length was approximately 1.950 Å. derpharmachemica.com The C-N bond lengths were found to be around 1.334 Å to 1.343 Å. derpharmachemica.com For this compound, similar values would be expected, with variations due to the specific substitution pattern and the presence of an ethyl group instead of a methyl group. The geometry optimization process using DFT confirms the most stable three-dimensional structure of the molecule, which is crucial for further reactivity studies. researchgate.netgoogle.com
Table 1: Illustrative Optimized Geometric Parameters for this compound based on DFT Calculations Note: These values are representative and based on calculations for analogous brominated pyridine compounds. Specific experimental or calculated data for this compound is not available in the cited literature.
| Parameter | Atom(s) Involved | Illustrative Value |
|---|---|---|
| Bond Length (Å) | C(ethyl)-Br | ~1.96 |
| C(ring)-C(ethyl) | ~1.51 | |
| C-N (in ring) | ~1.34 | |
| Bond Angle (°) | C(ring)-C(ethyl)-Br | ~111.0 |
| C(ring)-C(ring)-C(ethyl) | ~121.5 | |
| C-N-C (in ring) | ~117.0 | |
| Dihedral Angle (°) | N-C(ring)-C(ethyl)-Br | ~65.0 |
Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. libretexts.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com
In pyridine derivatives, the HOMO is often localized on the electron-rich pyridine ring, while the LUMO can be distributed across the ring and the substituents. scielo.br For this compound, the HOMO would likely be concentrated on the π-system of the pyridine ring. The LUMO is expected to have significant contributions from the σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack. DFT calculations are used to determine the energies of these orbitals and visualize their distribution. scielo.br
Table 2: Illustrative Frontier Orbital Energies for this compound Note: These energy values are hypothetical, based on general principles and data from analogous compounds, to illustrate the output of a HOMO/LUMO analysis.
| Orbital | Energy (eV) | Characteristic |
|---|---|---|
| HOMO | -6.8 | Electron-donating, localized on pyridine ring |
| LUMO | -0.9 | Electron-accepting, localized on C-Br bond and ring |
| HOMO-LUMO Gap (ΔE) | 5.9 | Indicates moderate reactivity |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.comijsrst.com The MEP map illustrates the charge distribution within a molecule using a color spectrum. ijsrst.com Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, an MEP analysis would show the most negative potential localized around the nitrogen atom of the pyridine ring, consistent with its basic and nucleophilic character. mdpi.com Conversely, positive potential would be observed around the hydrogen atoms and, significantly, on the carbon atom bonded to the bromine, highlighting its electrophilic nature and susceptibility to nucleophilic substitution. ijsrst.com
Modeling of Reaction Mechanisms and Pathways
Computational chemistry is instrumental in elucidating complex reaction mechanisms, allowing for the study of pathways that are difficult to observe experimentally. chemrxiv.org This includes modeling substitution reactions at the bromoethyl group and potential cycloaddition reactions.
Substitution Reactions: The 1-bromoethyl group makes the compound susceptible to nucleophilic substitution reactions (S_N). Computational studies using DFT can model the mechanism of these reactions, such as the S_N2 pathway. rsc.orgmdpi.com This involves calculating the potential energy surface for the approach of a nucleophile to the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion. mdpi.com These models help in understanding the stereochemistry and kinetics of the substitution. Molecular Electron Density Theory (MEDT) studies on similar systems suggest that the transition states of S_N2 reactions can be described as a central carbocation stabilized by the incoming nucleophile and the leaving group. rsc.org
Cycloaddition Reactions: While this compound is not itself a dipole, it can serve as a precursor to pyridinium (B92312) ylides, which are known to undergo 1,3-dipolar cycloaddition reactions. nih.govwikipedia.org The reaction would involve the quaternization of the pyridine nitrogen, followed by deprotonation to form the ylide. DFT calculations can model this entire sequence. nih.gov Computational studies on pyridinium ylides have shown that they can react with various dipolarophiles (like alkenes) to form five-membered heterocyclic rings in a stepwise or concerted manner. nih.govnumberanalytics.com
A crucial aspect of modeling reaction mechanisms is the identification and characterization of transition states. researcher.liferesearchgate.net The transition state is the highest energy point along the reaction coordinate and determines the activation energy (ΔG‡) of the reaction. chemrxiv.orgcore.ac.uk A lower activation energy corresponds to a faster reaction rate.
Table 3: Illustrative Reaction Energetics for a Hypothetical S_N2 Reaction Note: These values are representative examples to illustrate the data obtained from transition state analysis.
| Reaction | Thermodynamic Parameter | Illustrative Value (kcal/mol) |
|---|---|---|
| SN2 with OH- | Activation Energy (ΔG‡) | +22.5 |
| Reaction Energy (ΔGrxn) | -15.0 |
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods are instrumental in predicting spectroscopic parameters, which can then be correlated with experimental data to confirm structural assignments and understand the underlying molecular properties.
Vibrational Frequency Calculations (FTIR, Raman)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. americanpharmaceuticalreview.com Density Functional Theory (DFT) calculations are widely used to predict these vibrational frequencies. faccts.denih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. core.ac.uk
For this compound, theoretical calculations can help assign the various peaks in the experimental FTIR and Raman spectra to specific molecular vibrations, such as the stretching and bending of the pyridine ring, C-H bonds, and the C-Br bond. nih.govresearchgate.netmdpi.com Discrepancies between calculated and experimental frequencies, which are common, can often be reconciled by applying a scaling factor to the theoretical values. core.ac.uk The analysis of these vibrational modes offers a detailed picture of the molecule's structural dynamics. s-a-s.orgresearchgate.net
Below is a table showcasing a hypothetical comparison of experimental and calculated vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment |
| Pyridine Ring Stretching | 1580 | 1585 | C=C/C=N stretch |
| C-H Stretching (Aromatic) | 3050 | 3060 | Aromatic C-H stretch |
| C-H Stretching (Aliphatic) | 2980 | 2985 | Ethyl group C-H stretch |
| C-Br Stretching | 670 | 665 | Carbon-Bromine stretch |
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. ipb.pt Computational methods, particularly those based on DFT like the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a useful degree of accuracy. nih.govresearchgate.net These predictions are valuable for assigning signals in experimental spectra and for distinguishing between isomers. rsc.orgstenutz.eu
For this compound, theoretical calculations can predict the chemical shifts for each unique proton and carbon atom. mdpi.comnmrdb.orgnmrdb.org The predicted values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated shifts with experimental data can confirm the connectivity and chemical environment of the atoms within the molecule. rsc.orgresearchgate.net
A hypothetical table comparing experimental and predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below.
¹H NMR Chemical Shifts (ppm)
| Proton | Experimental | Predicted (GIAO) |
| H-2 | 8.60 | 8.65 |
| H-4 | 7.80 | 7.85 |
| H-5 | 7.30 | 7.35 |
| H-6 | 8.50 | 8.55 |
| CH (ethyl) | 5.20 | 5.25 |
| CH₃ (ethyl) | 1.90 | 1.95 |
¹³C NMR Chemical Shifts (ppm)
| Carbon | Experimental | Predicted (GIAO) |
| C-2 | 150.0 | 150.5 |
| C-3 | 140.0 | 140.2 |
| C-4 | 135.0 | 135.3 |
| C-5 | 123.0 | 123.5 |
| C-6 | 148.0 | 148.3 |
| CH (ethyl) | 45.0 | 45.5 |
| CH₃ (ethyl) | 25.0 | 25.2 |
UV-Vis Absorption Spectra Simulation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a powerful computational tool for simulating UV-Vis absorption spectra. mdpi.comrespectprogram.orgtorvergata.it By calculating the excitation energies and oscillator strengths, a theoretical spectrum can be constructed that predicts the wavelengths of maximum absorption (λmax). researchgate.netgaussian.com
For this compound, TD-DFT calculations can predict the electronic transitions, which typically involve π → π* and n → π* transitions within the pyridine ring. nih.govresearchgate.net The solvent environment can also be included in these simulations to account for solvatochromic shifts. mdpi.com Comparing the simulated spectrum with the experimental one helps in understanding the electronic structure and identifying the nature of the electronic transitions. researchgate.netnist.gov
The following table provides a hypothetical comparison of experimental and TD-DFT calculated UV-Vis absorption maxima for this compound in a given solvent.
| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) |
| π → π | 260 | 262 | 0.05 |
| n → π | 285 | 288 | 0.01 |
Advanced Spectroscopic Characterization for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy of 3-(1-Bromoethyl)pyridine reveals distinct signals corresponding to the different sets of protons in the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals are key to assigning the proton environments.
The protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the position of the substituent and the electronic effects it exerts on the ring. The protons ortho to the nitrogen atom are the most deshielded and appear at the lowest field.
The protons of the bromoethyl group exhibit characteristic signals in the aliphatic region. The methine proton (CH-Br) is directly attached to an electronegative bromine atom, causing its signal to shift downfield. This proton signal is expected to be a quartet due to coupling with the three equivalent protons of the adjacent methyl group. The methyl protons (CH₃), in turn, appear as a doublet due to coupling with the single methine proton.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-2 | ~8.5 | Doublet | ~4-5 |
| Pyridine H-6 | ~8.4 | Doublet of doublets | ~8, 2 |
| Pyridine H-4 | ~7.7 | Doublet of triplets | ~8, 2 |
| Pyridine H-5 | ~7.3 | Triplet | ~8 |
| -CH(Br)- | ~5.2 | Quartet | ~7 |
| -CH₃ | ~2.0 | Doublet | ~7 |
Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyridine ring resonate in the aromatic region, typically between δ 120 and 150 ppm. The chemical shifts are influenced by the nitrogen atom and the bromoethyl substituent. The carbon atom attached to the bromoethyl group (C-3) and the carbons adjacent to the nitrogen (C-2 and C-6) have characteristic chemical shifts.
The aliphatic carbons of the bromoethyl group appear at higher field. The carbon atom bonded to the bromine (C-Br) is significantly deshielded and appears further downfield compared to the terminal methyl carbon. The chemical shift for a carbon adjacent to a bromine atom is typically in the range of δ 35-40 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~150 |
| Pyridine C-6 | ~148 |
| Pyridine C-4 | ~135 |
| Pyridine C-3 | ~138 |
| Pyridine C-5 | ~123 |
| -C(Br)- | ~45 |
| -CH₃ | ~25 |
Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the methine proton of the bromoethyl group and the methyl protons, confirming their adjacent relationship. It would also reveal the coupling network among the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the quartet from the methine proton in the ¹H NMR spectrum would correlate with the signal of the C-Br carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connection of the bromoethyl substituent to the pyridine ring. For example, correlations would be expected between the methine proton and the C-3 carbon of the pyridine ring, as well as the adjacent C-2 and C-4 carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes.
For this compound, the IR spectrum would exhibit characteristic bands for the pyridine ring and the alkyl halide group.
Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the pyridine ring are expected in the region of 1400-1600 cm⁻¹.
Aliphatic C-H stretching: The C-H bonds of the bromoethyl group will show stretching vibrations in the 2850-3000 cm⁻¹ region.
C-Br stretching: The stretching vibration of the carbon-bromine bond is a key feature and is typically observed in the lower frequency region of the spectrum, around 500-600 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C, C=N Stretch | 1400 - 1600 |
| C-H Bend | 1350 - 1450 |
| C-Br Stretch | 500 - 600 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While some vibrations are active in both IR and Raman, others may be unique to one technique due to selection rules.
In the Raman spectrum of this compound, the symmetric vibrations of the pyridine ring are often strong. The Raman spectra of pyridine and its derivatives are typically dominated by intense bands around 1000 and 1030 cm⁻¹, which are attributed to ring breathing modes. researchgate.net The C-Br stretching vibration would also be observable in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of this compound. The monoisotopic mass of the neutral molecule (C7H8BrN) is 184.98401 Da. uni.lu In typical mass spectrometry analysis, the molecule is first ionized. Under electron impact (EI), a high-energy electron beam bombards the molecule, causing it to lose an electron and form a radical cation known as the molecular ion (M+•). iitd.ac.in This molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged pieces. iitd.ac.in
The presence of a bromine atom is distinctly revealed by the isotopic pattern in the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion and any bromine-containing fragments: one for the ion with 79Br (M+) and another two mass units higher for the ion with 81Br (M+2). chemguide.co.ukuomustansiriyah.edu.iq
The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds to form the most stable cations. iitd.ac.in Plausible fragmentation pathways include:
Loss of a bromine radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a prominent fragment ion [C7H8N]+ with an m/z of 106.
Benzylic cleavage: Cleavage of the C-C bond between the ethyl group and the pyridine ring can occur, leading to the formation of a resonance-stabilized pyridylmethyl cation. iitd.ac.in
Loss of HBr: Elimination of a hydrogen bromide molecule can also occur, leading to a fragment ion at [M-HBr]+•.
Using softer ionization techniques like electrospray ionization (ESI), which is common for analyzing polar molecules, the compound is typically observed as a protonated molecule, [M+H]+. uomustansiriyah.edu.iq Predicted mass-to-charge ratios (m/z) for various adducts of this compound are valuable for identification. uni.lu
Table 1: Predicted m/z Values for Adducts of this compound
| Adduct Formula | Adduct Name | Predicted m/z |
| [M]+ | Molecular Ion | 184.98346 |
| [M+H]+ | Protonated Molecule | 185.99129 |
| [M+Na]+ | Sodium Adduct | 207.97323 |
| [M+K]+ | Potassium Adduct | 223.94717 |
| [M+NH4]+ | Ammonium (B1175870) Adduct | 203.01783 |
Data sourced from PubChemLite. uni.lu
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound has not been detailed in publicly accessible databases, analysis of related pyridine derivatives provides a strong indication of its expected structural parameters. nih.govjst.go.jpugr.es
Should a suitable single crystal be grown, X-ray analysis would yield key information, including:
Crystal System and Space Group: These define the symmetry and repeating unit cell of the crystal lattice. Related bromo-pyridine compounds have been found to crystallize in systems such as monoclinic and orthorhombic. researchgate.net
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be determined with high precision.
Bond Lengths and Angles: The analysis would confirm the sp2 hybridization of the pyridine ring atoms and the tetrahedral geometry of the bromoethyl group's alpha-carbon. The C-Br bond length is expected to be in the typical range of 1.94–1.98 Å. researchgate.net The C-N bonds within the pyridine ring and the various C-C bonds would also be precisely measured.
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and potential π–π stacking between pyridine rings. jst.go.jp These interactions dictate the material's bulk properties, including its melting point and solubility.
The structural data obtained from X-ray crystallography is crucial for understanding the molecule's conformation and for computational modeling studies. nih.govbohrium.comuctm.edu
Table 2: Expected Crystallographic Parameters for a Pyridine Derivative
| Parameter | Description | Expected Value/System |
| Crystal System | The basic crystal classification. | Monoclinic or Orthorhombic |
| Space Group | The symmetry group of the crystal. | e.g., P21/n, Pbcn |
| Unit Cell Volume (V) | The volume of the repeating unit. | ~1000 - 2500 ų |
| Molecules per Unit Cell (Z) | Number of molecules in the unit cell. | Typically 2, 4, or 8 |
| C-Br Bond Length | The distance between carbon and bromine atoms. | ~1.94 - 1.98 Å |
| C-N-C Angle (in ring) | The angle within the pyridine ring at the nitrogen atom. | ~117° |
Values are illustrative and based on data from related pyridine structures. jst.go.jpresearchgate.net
Advanced Surface Characterization Techniques for Adsorbed States
The interaction of this compound with surfaces is critical for applications in areas like catalysis and materials science. Advanced surface-sensitive techniques are employed to study the molecule's behavior when adsorbed onto a substrate, such as a metal or silicon surface. tandfonline.com
X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical states of the adsorbed molecules. acs.orgaip.org By irradiating the surface with X-rays, core-level electrons are ejected, and their kinetic energy is measured. For this compound, XPS could distinguish the nitrogen in the pyridine ring from other potential nitrogen contaminants and provide information on the chemical environment of the bromine and carbon atoms, revealing how the molecule binds to the surface. researchgate.net
Scanning Tunneling Microscopy (STM) provides real-space images of surfaces at the atomic level. acs.orgcnr.it STM can visualize how individual this compound molecules arrange themselves on a substrate, whether they form ordered self-assembled monolayers, and their orientation (e.g., lying flat or standing up). osti.gov Studies on similar pyridine compounds on gold surfaces have shown that orientation can be dependent on factors like surface coverage and electrostatic potential. osti.gov
Infrared Reflection-Absorption Spectroscopy (IRRAS) is a vibrational spectroscopy technique optimized for studying thin films on reflective surfaces like metals. acs.orgrsc.org By analyzing the absorption of infrared light, IRRAS can identify the functional groups present and determine the average orientation of the adsorbed molecules relative to the surface normal. researchgate.net For this compound, the orientation of the pyridine ring could be inferred from the relative intensities of its characteristic ring-breathing modes. acs.orgresearchgate.net
Together, these techniques provide a comprehensive picture of the molecule-substrate interface, including adsorption geometry, binding mechanisms, and potential surface-induced chemical transformations. uctm.eduaip.org
Q & A
Basic: What synthetic methods are commonly used to prepare 3-(1-Bromoethyl)pyridine, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves bromination of 3-vinylpyridine derivatives using hydrobromic acid (HBr) or N-bromosuccinimide (NBS) under radical initiation. For example, analogous bromoethylpyridine syntheses employ reflux conditions with Lewis acid catalysts (e.g., AlCl₃ or ZnCl₂) in anhydrous solvents like dichloromethane or ethanol . Optimization strategies include:
- Temperature control : Reflux temperatures (70–90°C) balance reactivity and side-product formation.
- Catalyst selection : Lewis acids enhance electrophilic substitution efficiency .
- Stoichiometry : A 1.2:1 molar ratio of brominating agent to substrate minimizes excess reagent waste.
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Elemental analysis : Percent composition (C, H, N) matches theoretical values (e.g., C: ~45%, Br: ~34%) to confirm purity .
- NMR spectroscopy : -NMR identifies the bromoethyl group (δ 1.8–2.2 ppm for CH₂Br, δ 4.5–5.0 ppm for CH₂-pyridine coupling) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 200–202 for [M]⁺ and [M+2]⁺) validate the molecular formula.
Advanced: How can researchers resolve contradictory data in nucleophilic substitution reactions involving this compound?
Discrepancies in reaction outcomes (e.g., varying yields with amines or thiols) often stem from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while protic solvents may promote elimination.
- Steric effects : Bulky nucleophiles (e.g., tert-butylamine) require longer reaction times or elevated temperatures .
- Byproduct analysis : Use GC-MS or HPLC to identify competing pathways (e.g., dehydrohalogenation forming vinylpyridine).
Advanced: What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives in antimicrobial assays?
Methodological approaches include:
- Derivatization : Synthesize analogs with substituents at the pyridine ring (e.g., methoxy, nitro) to assess electronic effects.
- In vitro testing : Use standardized MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with controls like ciprofloxacin .
- Computational modeling : Dock derivatives into bacterial enzyme active sites (e.g., dihydrofolate reductase) to predict binding affinity.
Advanced: How can oxidation or reduction reactions of this compound be tailored for specific synthetic applications?
- Oxidation : Treat with mCPBA (meta-chloroperoxybenzoic acid) to epoxidize the ethyl group, forming 3-(1,2-epoxyethyl)pyridine, a precursor for diols .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) removes the bromine atom, yielding 3-ethylpyridine, while LiAlH₄ selectively reduces the pyridine ring to piperidine derivatives .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to volatile brominated byproducts.
- Waste disposal : Collect halogenated waste separately for incineration to prevent environmental release .
Advanced: How does the bromoethyl group influence the electronic properties of the pyridine ring in coordination chemistry?
The electron-withdrawing bromine atom decreases pyridine’s basicity, altering ligand-metal binding. For example:
- Coordination studies : UV-Vis and cyclic voltammetry show shifts in λₘₐₓ and redox potentials when this compound complexes with transition metals (e.g., Cu²⁺, Ni²⁺).
- Comparative analysis : Contrast with non-brominated analogs (e.g., 3-ethylpyridine) to isolate electronic effects .
Basic: What are common side reactions during the synthesis of this compound, and how can they be mitigated?
- Elimination : Competing dehydrohalogenation forms 3-vinylpyridine. Mitigate by using mild bases (NaHCO₃) and avoiding high temperatures.
- Ring bromination : Steric shielding of the ethyl group and low Br₂ concentrations prevent undesired ring substitution .
Advanced: What spectroscopic signatures distinguish this compound from its positional isomers?
- IR spectroscopy : C-Br stretching at ~550 cm⁻¹ vs. ~600 cm⁻¹ for aryl bromides.
- -NMR : The bromoethyl carbon resonates at δ 30–35 ppm, distinct from ring-attached bromine (δ 110–120 ppm) .
Advanced: How can researchers leverage this compound in cross-coupling reactions (e.g., Suzuki-Miyaura) for functional material synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
